4-Nitrophenyl-beta-D-mannopyranoside
Overview
Description
4-Nitrophenyl-beta-D-mannopyranoside is a synthetic organic compound commonly used as a substrate in biochemical assays. It is particularly useful for determining the activity of beta-D-mannopyranosidase, an enzyme involved in the study of glycoproteins and their structural details .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl-beta-D-mannopyranoside is the enzyme β-D-mannopyranosidase . This enzyme plays a crucial role in the hydrolysis of terminal, non-reducing mannose residues in mannose oligosaccharides .
Mode of Action
This compound acts as a substrate for β-D-mannopyranosidase . When this compound interacts with its target enzyme, it undergoes hydrolysis, a chemical reaction where a water molecule breaks a bond in another molecule .
Biochemical Pathways
The hydrolysis of this compound by β-D-mannopyranosidase is part of the broader mannose metabolism pathway . The downstream effects of this pathway include the production of energy and the synthesis of glycoproteins .
Pharmacokinetics
Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The hydrolysis of this compound results in the release of 4-nitrophenol and D-mannopyranoside . The 4-nitrophenol is a yellow compound, which allows the reaction to be easily monitored .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the enzyme activity and the rate of the hydrolysis reaction . Moreover, the compound should be stored at a temperature of -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl-beta-D-mannopyranoside interacts with the enzyme β-D-mannopyranosidase . This interaction is crucial for the detailed study of enzyme kinetics and the specificity of glycosidases, allowing researchers to delineate the mechanisms through which these enzymes recognize and catalyze their respective substrates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by the enzyme β-D-mannopyranosidase . This cleavage releases 4-nitrophenol, a compound that can be easily quantified by its yellow color under alkaline conditions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
This compound is involved in the metabolic pathway of mannose-containing compounds. It interacts with the enzyme β-D-mannopyranosidase, which is involved in the breakdown of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-beta-D-mannopyranoside typically involves the reaction of beta-D-mannopyranoside with 4-nitrophenol under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the glycosidic bond .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl-beta-D-mannopyranoside undergoes several types of chemical reactions, including:
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in an aqueous medium with the presence of an enzyme such as beta-D-mannopyranosidase.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents and controlled environmental conditions.
Major Products Formed
Hydrolysis: The major products are 4-nitrophenol and beta-D-mannopyranose.
Oxidation and Reduction: The products vary depending on the specific reagents and conditions used.
Scientific Research Applications
4-Nitrophenyl-beta-D-mannopyranoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Nitrophenyl-beta-D-mannopyranoside is unique in its specific application as a substrate for beta-D-mannopyranosidase. it can be compared with other similar compounds such as:
4-Nitrophenyl-alpha-D-mannopyranoside: Used as a substrate for alpha-mannosidase.
4-Nitrophenyl-beta-D-glucopyranoside: Utilized in assays for beta-glucosidase activity.
4-Nitrophenyl-beta-D-xylopyranoside: Employed in the study of beta-xylosidase.
These compounds share similar structural features but are specific to different enzymes, highlighting the specificity and utility of this compound in biochemical research .
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-LDMBFOFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298822 | |
Record name | p-Nitrophenyl β-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35599-02-1 | |
Record name | p-Nitrophenyl β-D-mannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35599-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl-beta-D-mannopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035599021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitrophenyl β-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl β-D-mannopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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